2-(3-Propan-2-ylsulfanylpropoxy)naphthalene
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Overview
Description
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with a propan-2-ylsulfanylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene typically involves the reaction of naphthalene with a suitable propan-2-ylsulfanylpropoxy precursor under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
Scientific Research Applications
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to the active sites of enzymes, inhibiting their activity, or by interacting with cellular receptors, modulating signal transduction pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A naphthalene derivative with similar structural features.
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Another compound with a naphthalene core and different substituents.
Uniqueness
2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is unique due to its specific propan-2-ylsulfanylpropoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural attributes can be leveraged for targeted chemical reactions and material development.
Properties
IUPAC Name |
2-(3-propan-2-ylsulfanylpropoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)18-11-5-10-17-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZCSMJDPRJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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